molecular formula C19H14N4O2 B4513102 3-methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4513102
M. Wt: 330.3 g/mol
InChI Key: IVNFCLLPDWMWDY-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2]oxazolo[5,4-b]pyridine family, a heterocyclic scaffold notable for its fused oxazole and pyridine rings. Key structural features include:

  • 3-methyl group: Enhances lipophilicity and steric bulk.
  • 4-carboxamide group with N-pyridin-3-yl: Provides hydrogen-bonding capacity and polar interactions.

Properties

IUPAC Name

3-methyl-6-phenyl-N-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O2/c1-12-17-15(18(24)21-14-8-5-9-20-11-14)10-16(22-19(17)25-23-12)13-6-3-2-4-7-13/h2-11H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNFCLLPDWMWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

3-methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application being investigated .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key comparators (see References for sourcing):

Compound Name Substituents/Modifications Molecular Formula Biological Activity Reference
Target Compound 3-methyl, 6-phenyl, 4-carboxamide (N-pyridin-3-yl) C19H14N4O2 (estimated) Not explicitly stated; inferred modulation of immune or kinase pathways
N-benzyl-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide 3,6-dimethyl, 4-carboxamide (N-benzyl) C16H15N3O2 Industrial-grade synthesis; no reported bioactivity
10f/5-(5-amino-7-phenyl[1,2]oxazolo[4,5-d]pyrimidin-3-yl)-N-[(pyridin-3-yl)methyl]-1,3,4-oxadiazole-2-carboxamide Oxazolo-pyrimidin core, 5-amino, 7-phenyl, 3-oxadiazole-carboxamide Not provided Stimulates mitogen-induced splenocyte proliferation; suppresses delayed-type hypersensitivity (DTH)
RM-33/3,5,7-trimethyl-5,6,7,8-tetrahydro-4H-[1,2]oxazolo[5,4-e][1,2,4]triazepin-4-one Triazepinone fused with oxazole, multiple methyl groups Not provided Inhibits LPS-induced TNF-α/IL-6; suppresses ERK1/p38 pathways and antibody production
3-phenyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridin-4-carboxylic acid 3-phenyl, 6-pyridin-3-yl, 4-carboxylic acid C17H12N3O3 Likely altered solubility/binding vs. carboxamides; no activity data
4-(difluoromethyl)-3-methyl-6H,7H-[1,2]oxazolo[5,4-b]pyridin-6-one 3-methyl, 4-difluoromethyl, ketone group Not provided Difluoromethyl group may improve metabolic stability; no activity data

Key Comparative Insights

Structural Variations and Pharmacological Implications
  • Carboxamide vs. Carboxylic Acid : The target compound’s 4-carboxamide group (vs. carboxylic acid in ) likely enhances membrane permeability and target binding via hydrogen bonding with the pyridin-3-yl moiety .
  • Substituent Effects: The 6-phenyl group (target) vs. The N-pyridin-3-yl carboxamide (target) vs. N-benzyl () introduces additional hydrogen-bonding capacity, which may improve selectivity.
  • Core Modifications: The oxadiazole ring in compound 10f () confers immunostimulatory effects, absent in the target compound, suggesting divergent mechanisms . RM-33’s triazepinone core () enables immunosuppression via ERK/p38 inhibition, highlighting scaffold-dependent activity .

Biological Activity

3-Methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic potentials of this compound based on diverse research findings.

  • Molecular Formula : C19H14N4O2
  • Molecular Weight : 330.34 g/mol
  • CAS Number : 1190246-19-5

The compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes involved in critical cellular pathways. Notably, it has been studied for its inhibitory effects on phosphoinositide 3-kinases (PI3K), which play a significant role in cell growth and survival.

Enzymatic Inhibition

Recent studies have demonstrated that the compound effectively inhibits PI3K isoforms with varying potency:

  • PI3Kα : IC50 = 3.6 nM
  • PI3Kγ : IC50 = 1.8 nM
  • PI3Kδ : IC50 = 2.5 nM
  • PI3Kβ : IC50 approximately 10-fold higher than the other isoforms

These findings suggest that the compound may serve as a promising candidate for cancer therapy by selectively targeting the PI3K pathway .

Anticancer Properties

The ability of this compound to inhibit PI3K suggests potential applications in oncology. The PI3K pathway is frequently dysregulated in various cancers, making this compound a target for therapeutic intervention.

Case Studies

  • In Vitro Studies : In cellular assays using HeLa and HCT116 cancer cell lines, the compound demonstrated significant antiproliferative effects, supporting its potential as an anticancer agent.
  • Molecular Docking Studies : Computational analyses revealed that the compound fits well into the ATP binding pocket of PI3Kα, forming crucial interactions with key residues (e.g., Val851 and Lys802) essential for enzymatic activity .

Comparative Activity Table

CompoundTarget EnzymeIC50 (nM)Reference
This compoundPI3Kα3.6
PI3Kγ1.8
PI3Kδ2.5
PI3Kβ~36

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3-methyl-6-phenyl-N-(pyridin-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

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